molecular formula C14H22N4O2S B6441767 4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine CAS No. 2549008-83-3

4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine

Cat. No.: B6441767
CAS No.: 2549008-83-3
M. Wt: 310.42 g/mol
InChI Key: RVJJVCBGCOTLAD-UHFFFAOYSA-N
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Description

4-Cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine (CAS 2549008-83-3) is a pyrimidine derivative of interest in medicinal chemistry and oncology research. This compound features a pyrimidine core substituted with a cyclobutyl group, a methyl group, and a 4-methanesulfonylpiperazine moiety, a functional group commonly associated with kinase inhibitory activity in drug discovery . Its molecular formula is C 14 H 22 N 4 O 2 S and it has a molecular weight of 310.42 g/mol . This compound serves as a valuable building block for the synthesis of more complex molecules. Pyrimidine-based compounds are extensively studied for their potential biological activities, including kinase inhibition and antimicrobial properties . The structural motif of a piperazine ring bearing a methanesulfonyl group is a recognized pharmacophore in the development of potent and selective kinase inhibitors, such as ATR and PI3K inhibitors, which are key targets in cancer research . The cyclobutyl group contributes conformational rigidity, which can influence the compound's binding affinity and pharmacokinetic properties . Supplied with a purity of >98% as determined by HPLC (C18 column, acetonitrile/water gradient), this product is guaranteed to meet high-quality standards for research applications . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-cyclobutyl-2-methyl-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-11-15-13(12-4-3-5-12)10-14(16-11)17-6-8-18(9-7-17)21(2,19)20/h10,12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJJVCBGCOTLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Conditions

  • β-Keto ester : Methyl acetoacetate introduces the methyl group at position 2.

  • Aldehyde : Cyclobutylacetaldehyde or a cyclobutyl carbonyl equivalent provides the cyclobutyl substituent at position 4.

  • Guanidine hydrochloride : Serves as the nitrogen source for the pyrimidine ring.

  • Solvent : Dimethylformamide (DMF) or toluene under reflux (70–100°C).

  • Oxidizing agent : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) converts dihydropyrimidine to the aromatic form.

Example Protocol :

  • Combine methyl acetoacetate (8.9 g), cyclobutylacetaldehyde (7.0 g), and guanidine hydrochloride (12.1 g) in DMF (150 mL).

  • Add sodium carbonate (17.5 g) and heat at 70°C for 4 hours.

  • Oxidize the dihydropyrimidine intermediate with DDQ (135 mg) in tetrahydrofuran (THF) at room temperature.

Yield : ~75% for analogous pyrimidines.

Intermediate Isolation

The product, 2-methyl-4-cyclobutylpyrimidine-6-amine, is isolated via solvent evaporation, aqueous workup, and recrystallization.

Sulfonation of the Piperazine Moiety

The secondary amine of the piperazine group is sulfonylated using methanesulfonyl chloride.

Reaction Conditions

  • Reagents : Methanesulfonyl chloride (1.2 equiv), triethylamine (TEA, 2.0 equiv).

  • Solvent : Dichloromethane (DCM) or THF at 0°C to room temperature.

  • Reaction Time : 2–4 hours.

Example Protocol :

  • Add methanesulfonyl chloride (0.5 mL) dropwise to a solution of 2-methyl-4-cyclobutyl-6-(piperazin-1-yl)pyrimidine (1.0 g) and TEA (1.4 mL) in DCM (15 mL).

  • Stir at room temperature for 3 hours, wash with water, and concentrate.

Yield : ~85–90%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.70–1.90 (m, cyclobutyl CH₂), 2.55 (s, CH₃), 3.20 (t, piperazine CH₂), 3.60 (s, SO₂CH₃), 6.80 (s, pyrimidine H-5).

  • ¹³C NMR : δ 22.1 (CH₃), 25.5 (cyclobutyl), 45.8 (SO₂CH₃), 115.6–160.2 (pyrimidine carbons).

High-Performance Liquid Chromatography (HPLC)

  • Purity : >98% (C18 column, acetonitrile/water gradient).

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

A Buchwald-Hartwig amination directly introduces pre-sulfonylated piperazine to a 6-bromopyrimidine intermediate.

  • Catalyst : Pd₂(dba)₃/Xantphos.

  • Yield : ~65%.

Multicomponent Reactions (MCRs)

Thiazolo[3,2-a]pyrimidine derivatives synthesized via MCRs suggest adaptability for introducing sulfonamide groups.

Challenges and Optimization

  • Cyclobutyl Aldehyde Availability : Synthetic access to cyclobutyl carbonyl compounds may require custom synthesis.

  • NAS Reactivity : Electron-donating groups (methyl, cyclobutyl) reduce ring activation, necessitating elevated temperatures or microwave assistance.

Industrial-Scale Considerations

  • Cost-Effective Steps : Use of DMF and DDQ may require solvent recycling and waste management.

  • Safety : Diazotization and sulfonylation involve hazardous reagents (NaNO₂, MsCl), requiring controlled conditions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the methanesulfonyl group, potentially yielding amine or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine or sulfide derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a lead compound in the development of new drugs or as a tool for studying biological processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Electronic and Solubility Effects

  • Methanesulfonyl vs. Aryl Sulfonyl Groups : The methanesulfonyl group in the target compound likely increases solubility compared to the chlorophenyl sulfonyl group in ’s compound, which may favor hydrophobic interactions .
  • Piperidine vs.

Conformational Rigidity

  • This contrasts with the propoxy group in ’s compound, which offers flexibility .

NMR Analysis of Structural Changes

demonstrates that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts in pyrimidine derivatives. For example, the methanesulfonyl group in the target compound may perturb the electronic environment in these regions, affecting reactivity or binding .

Research Implications

The structural diversity of pyrimidine derivatives underscores the importance of substituent selection in drug design. The lumping strategy () supports grouping analogs with similar sulfonyl or piperazine groups to streamline studies of physicochemical properties . Further research should explore the target compound’s pharmacokinetics and specific biological targets, leveraging NMR profiling () and crystallographic data () for optimization.

Biological Activity

4-Cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core substituted with a cyclobutyl group and a methanesulfonylpiperazine moiety. Its molecular formula is C14H20N4O2SC_{14}H_{20}N_4O_2S with a molecular weight of approximately 308.40 g/mol.

Antitumor Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, related pyrimidine derivatives have shown effectiveness in inhibiting the growth of various cancer cell lines, including those resistant to conventional therapies.

Table 1: Antitumor Activity of Pyrimidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)15ERK pathway inhibition
Compound BHeLa (Cervical)12Tubulin polymerization inhibition
This compound MCF7 (Breast) 10 Apoptosis induction

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival:

  • Inhibition of Kinase Activity : It has been suggested that the compound may inhibit kinases involved in signaling pathways that promote tumor growth.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Anti-inflammatory Properties : The methanesulfonyl group may contribute to anti-inflammatory effects, which can be beneficial in cancer therapy by reducing tumor-associated inflammation.

Case Studies

Several research studies have investigated the efficacy of this compound and its analogs:

  • Study on MCF7 Cells : In vitro studies demonstrated that this compound significantly reduced cell viability in MCF7 breast cancer cells, with an IC50 value of 10 µM. The study attributed this effect to apoptosis induction and cell cycle arrest at the G1 phase.
  • Combination Therapy Exploration : A recent investigation combined this compound with standard chemotherapeutic agents, revealing enhanced antitumor effects compared to monotherapy. This synergistic effect may be due to the compound's ability to sensitize tumor cells to chemotherapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine core followed by functionalization. Key steps include:

  • Cyclobutyl group introduction : Achieved via nucleophilic substitution or coupling reactions using cyclobutyl halides or Grignard reagents under anhydrous conditions .
  • Piperazine sulfonylation : The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to stabilize reactive intermediates .
  • Critical conditions : Reaction temperature (often 0–60°C), solvent choice (e.g., DMF or dichloromethane), and catalyst selection (e.g., palladium for cross-coupling) significantly impact yield. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How is the structural characterization of this compound performed to confirm purity and identity?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and cyclobutyl integration. For example, the cyclobutyl protons appear as complex multiplet signals in the 2.0–3.0 ppm range .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragments matching the sulfonyl-piperazine moiety .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the cyclobutyl group’s spatial orientation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or structural analogs. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., replacing cyclobutyl with phenyl groups) to isolate activity drivers. For instance, sulfonyl groups enhance target binding affinity, while larger substituents may reduce solubility .
  • Standardized Assays : Replicating studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability. Cross-validation using orthogonal methods (e.g., SPR vs. fluorescence polarization) strengthens conclusions .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer : Key approaches focus on solubility, metabolic stability, and bioavailability:

  • Prodrug Design : Introducing hydrolyzable groups (e.g., esters) to enhance membrane permeability, followed by enzymatic cleavage in vivo .
  • CYP450 Inhibition Screening : Identifying metabolic hotspots via liver microsome assays. For example, the piperazine ring may undergo oxidative metabolism, necessitating fluorination to block degradation .
  • Formulation Optimization : Use of co-solvents (e.g., PEG 400) or nanoparticles to improve aqueous solubility, critical for intravenous administration .

Q. How do computational methods aid in predicting binding modes with biological targets?

  • Methodological Answer : Molecular docking and dynamics simulations are pivotal:

  • Target Preparation : Retrieve protein structures (e.g., kinases) from the PDB, perform energy minimization, and define binding pockets (e.g., ATP-binding sites) .
  • Docking Validation : Compare results with known inhibitors (e.g., staurosporine) to assess scoring function reliability. The sulfonyl group’s electrostatic interactions with lysine residues are a recurring motif .
  • Free-Energy Perturbation (FEP) : Quantifies binding affinity changes upon structural modifications, guiding synthetic prioritization .

Data Contradiction Analysis

Q. Why do some studies report divergent IC₅₀ values for the same target?

  • Methodological Answer : Variations may stem from:

  • Assay Conditions : Differences in pH, ionic strength, or cofactor availability (e.g., Mg²⁺ in kinase assays) alter enzymatic activity .
  • Compound Purity : Impurities from incomplete sulfonylation (e.g., residual piperazine) can artificially inflate inhibition. Rigorous HPLC purification (>95% purity) is mandatory .
  • Cell Line Variability : Genetic differences (e.g., overexpression of efflux pumps) impact intracellular concentrations. Parallel assays in isogenic cell lines control for this .

Comparative Structural Analysis

Q. How does the cyclobutyl group influence activity compared to other substituents?

  • Methodological Answer : The cyclobutyl moiety balances steric bulk and conformational flexibility:

  • Activity Comparison : In kinase inhibition assays, cyclobutyl analogs show 2–3x higher potency than cyclohexyl derivatives, likely due to reduced entropic penalties upon binding .
  • Solubility Trade-offs : Cyclobutyl-containing compounds exhibit lower aqueous solubility vs. methyl-substituted analogs, necessitating formulation adjustments .

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